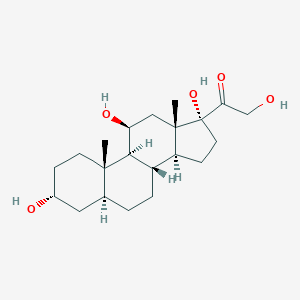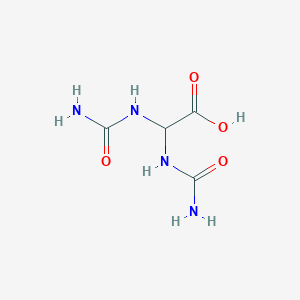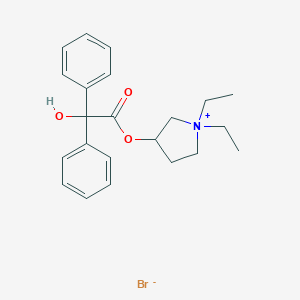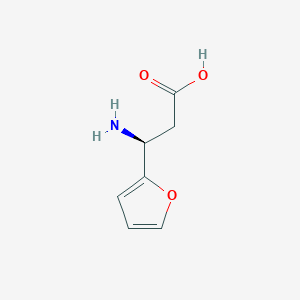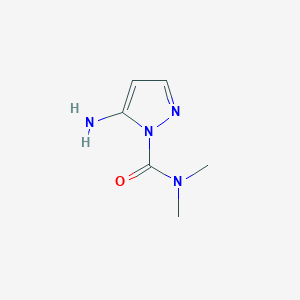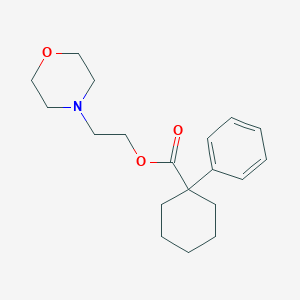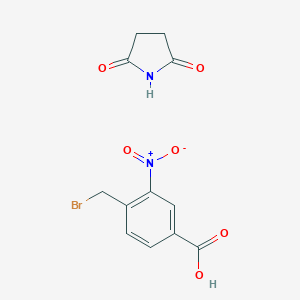
4-Bromomethyl-3-nitrobenzoic acid succinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 4-bromomethyl-3-nitrobenzoic acid and succinimide ester, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester involves the reaction of the bromomethyl group with the amino groups of proteins. This reaction results in the formation of a stable amide bond, which allows for the labeling of proteins. The labeled proteins can be identified and quantified using mass spectrometry, allowing for the analysis of different proteins and their expression levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester have not been extensively studied. However, it has been reported that this compound does not have any significant toxic effects on cells or tissues. Additionally, it has been shown to be stable under various conditions, allowing for its use in different research applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is its ability to label proteins selectively. This compound reacts with the amino groups of proteins, allowing for the identification and quantification of different proteins. Additionally, it is stable under various conditions, allowing for its use in different research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester. One of the potential applications is in the field of drug discovery, where it can be used to identify and quantify different proteins involved in various diseases. Additionally, it can be used in the development of new diagnostic tools and therapies. Another potential application is in the field of environmental science, where it can be used to monitor and quantify different proteins in environmental samples. Overall, the future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Conclusion:
In conclusion, 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been used in proteomics for the identification and quantification of different proteins. Its mechanism of action involves the reaction with the amino groups of proteins, resulting in the formation of a stable amide bond. The advantages of using this compound include its ability to label proteins selectively and its stability under various conditions. However, its high cost may limit its use in some research applications. The future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Synthesis Methods
The synthesis of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been reported in various research articles. One of the commonly used methods involves the reaction of 4-bromomethyl-3-nitrobenzoic acid with succinimide ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Scientific Research Applications
4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been used in various scientific research applications. One of the significant applications is in the field of proteomics, where it is used as a labeling reagent for the identification and quantification of proteins. This compound reacts with the amino groups of proteins, resulting in the formation of a stable amide bond. The labeled proteins can be separated and identified using mass spectrometry, allowing for the identification of different proteins and their expression levels.
properties
CAS RN |
141884-92-6 |
|---|---|
Product Name |
4-Bromomethyl-3-nitrobenzoic acid succinimide ester |
Molecular Formula |
C12H11BrN2O6 |
Molecular Weight |
359.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitrobenzoic acid;pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H6BrNO4.C4H5NO2/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;6-3-1-2-4(7)5-3/h1-3H,4H2,(H,11,12);1-2H2,(H,5,6,7) |
InChI Key |
KJOBWXQEWWRKTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Canonical SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Other CAS RN |
141884-92-6 |
synonyms |
4-bromomethyl-3-nitrobenzoic acid succinimide ester BNBA-SE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



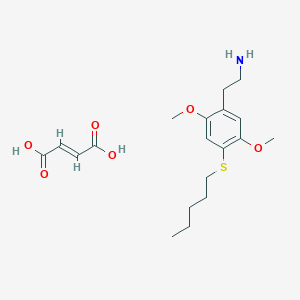
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)


